molecular formula C10H16 B12726188 6NR9FA5Efg CAS No. 75658-57-0

6NR9FA5Efg

Cat. No.: B12726188
CAS No.: 75658-57-0
M. Wt: 136.23 g/mol
InChI Key: AAIXZDBTEWDLSG-VIFPVBQESA-N
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Description

The compound designated as 6NR9FA5Efg (CAS No. 1046861-20-4) is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is characterized by a phenyl ring substituted with bromine, chlorine, and boronic acid functional groups. Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media
  • TPSA (Topological Polar Surface Area): 40.46 Ų
  • GI Absorption: High
  • BBB Permeability: Yes

This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran/water solvent system at 75°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75658-57-0

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(5R)-5-methyl-2-propan-2-ylcyclohexa-1,3-diene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6-9H,5H2,1-3H3/t9-/m0/s1

InChI Key

AAIXZDBTEWDLSG-VIFPVBQESA-N

Isomeric SMILES

C[C@@H]1CC=C(C=C1)C(C)C

Canonical SMILES

CC1CC=C(C=C1)C(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

  • Break down the target molecule into simpler precursors.
  • Identify key bonds to form and functional group transformations.
  • Consider commercially available starting materials to reduce cost and complexity.

Common Synthetic Strategies

Strategy Description Applicability to 6NR9FA5Efg*
Stepwise Organic Synthesis Sequential formation of bonds using reagents and catalysts Suitable if this compound has multiple functional groups requiring selective reactions
One-Pot Synthesis Multiple reactions in a single vessel without isolation of intermediates Efficient for complex molecules to reduce time and waste
Catalytic Methods Use of metal or organocatalysts to improve yield and selectivity Preferred if stereochemistry or regioselectivity is critical
Biocatalysis Enzymatic transformations under mild conditions Useful for chiral centers or sensitive groups

*Note: Specific applicability depends on the molecular structure of this compound.

Reaction Conditions Optimization

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions; non-polar solvents (e.g., toluene) for radical reactions.
  • Temperature Control: Low temperatures to control exothermic reactions or high temperatures to drive equilibrium.
  • Catalyst Loading: Optimization to balance reaction rate and cost.
  • Reaction Time: Monitored by TLC, HPLC, or in situ spectroscopy to determine completion.

Purification Techniques

Technique Principle Suitability for this compound Preparation
Column Chromatography Separation based on polarity Effective for separating closely related impurities
Recrystallization Differential solubility Useful if compound forms well-defined crystals
Preparative HPLC High-resolution separation Ideal for high purity requirements
Distillation Boiling point differences Applicable if compound is volatile and stable

Characterization and Quality Control

Example Data Table: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

Entry Solvent Temperature (°C) Catalyst (mol%) Reaction Time (h) Yield (%) Purity (%)
1 Toluene 80 5 12 65 92
2 DMF 60 10 8 78 95
3 DMSO 50 7 10 82 97
4 Acetonitrile 70 5 6 75 94

Research Findings and Best Practices

  • Multi-step synthesis with careful control of reaction parameters improves yield and purity.
  • Use of green chemistry principles (e.g., solvent recycling, minimizing hazardous reagents) enhances sustainability.
  • Integration of in-line analytical techniques (e.g., IR, NMR) allows real-time monitoring and optimization.
  • Collaboration with computational chemists can predict reaction pathways and optimize conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexadienes, alcohols, ketones, and fully saturated hydrocarbons .

Scientific Research Applications

1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- involves its interaction with specific molecular targets. It can modulate various biochemical pathways, depending on its functional groups and the nature of its substituents. The compound’s effects are mediated through binding to enzymes, receptors, or other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6NR9FA5Efg’s properties, it is compared to two structurally analogous compounds:

Compound A: (3-Bromo-5-chlorophenyl)boronic acid

  • CAS No.: 913835-84-2
  • Molecular Formula: C₆H₅BBrClO₂
  • Molecular Weight: 235.27 g/mol
  • Similarity to this compound: 0.87 (structural isomer)
Property This compound Compound A
Log Po/w (XLOGP3) 2.15 2.10
Solubility (mg/mL) 0.24 0.30
TPSA (Ų) 40.46 40.46
Synthetic Accessibility 2.07 (moderate) 1.95 (easier)
Key Structural Difference Boron at para position Boron at meta position

Functional Implications:

  • Both compounds exhibit high GI absorption due to similar TPSA and Log P values.
  • Compound A’s slightly higher solubility may enhance bioavailability in aqueous reaction conditions .

Compound B: 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

  • CAS No.: 918538-05-3
  • Molecular Formula: C₆H₃Cl₂N₃
  • Molecular Weight: 188.01 g/mol
  • Similarity to this compound: 0.71 (functional similarity in halogenation)
Property This compound Compound B
Log Po/w (XLOGP3) 2.15 1.64
Solubility (mg/mL) 0.24 0.45
TPSA (Ų) 40.46 41.93
CYP Inhibition No Yes (CYP3A4)
Key Functional Difference Boronic acid moiety Nitrogen-rich heterocycle

Functional Implications:

  • This compound’s boronic acid group enables covalent binding to biomolecules, making it more versatile in catalysis .

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate the physicochemical properties of 6NR9FA5Efg?

  • Methodological Answer : Begin with factorial design experiments to isolate variables influencing properties like solubility, stability, or reactivity. For example, use a 2×2 factorial design to test temperature and pH effects on degradation kinetics . Pre-experimental screening (e.g., DSC/TGA for thermal stability) should precede full-scale trials to minimize resource waste .

Q. What strategies ensure reproducible synthesis of this compound in academic settings?

  • Methodological Answer : Document synthesis protocols with granular detail, including solvent purity, reaction time, and catalyst ratios. Use controlled batch experiments with triplicate runs to validate consistency. Reference IR/NMR spectra for purity verification, and cross-validate results with independent labs .

Q. How can conflicting data in early-stage studies of this compound be resolved?

  • Methodological Answer : Conduct a systematic literature review to identify methodological discrepancies (e.g., instrumentation calibration differences). Replicate key experiments under standardized conditions and apply statistical tests (e.g., ANOVA) to assess inter-lab variability .

Advanced Research Questions

Q. What multivariate statistical approaches are suitable for analyzing this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Employ principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural descriptors (e.g., Hammett constants, logP) with bioactivity data. Validate models using k-fold cross-validation to avoid overfitting .

Q. How can AI-driven simulations optimize reaction pathways for this compound derivatives?

  • Methodological Answer : Integrate COMSOL Multiphysics with machine learning algorithms (e.g., reinforcement learning) to predict optimal reaction conditions. Train models on historical kinetic data and validate via in silico experiments before lab testing .

Q. What experimental frameworks address ethical and reproducibility challenges in this compound research?

  • Methodological Answer : Adopt pre-registered protocols (e.g., on Open Science Framework) to mitigate bias. Use blinded sample analysis and third-party audits for critical datasets. Align methodologies with CRDC guidelines for chemical engineering design (e.g., subclass RDF2050108) .

Data Management & Validation

Q. How should researchers validate anomalous spectroscopic data for this compound?

  • Methodological Answer :

  • Step 1 : Cross-check with alternative techniques (e.g., X-ray crystallography if NMR signals are ambiguous).
  • Step 2 : Apply Grubbs’ test to identify statistical outliers in replicate measurements.
  • Step 3 : Collaborate with computational chemists to simulate spectra under proposed conditions .

Q. What criteria define a robust theoretical framework for this compound’s mechanistic studies?

  • Methodological Answer : The framework must:

  • Link hypotheses to established theories (e.g., transition-state theory for reaction mechanisms).
  • Specify testable predictions (e.g., rate constants under varying pressures).
  • Integrate multidisciplinary models (e.g., DFT calculations paired with experimental kinetics) .

Tables: Key Experimental Design Considerations

Factor Basic Research Advanced Research
Sample Size n=3 (triplicates) for pilot studies n≥10 for multivariate analysis
Validation Cross-lab replication AI-driven predictive modeling
Data Sources Peer-reviewed journals, CRDC subclasses High-throughput screening databases

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